Structural & Physicochemical Uniqueness
No head-to-head biological assays were identified for this compound. The compound is distinguishable from its two core fragment analogs by its hybrid structure, intermediate molecular weight, and distinct hydrogen-bonding and LogP profile. Compared to the pyrrole-morpholine fragment (C11H18N2O, MW 194.14, HBA=2, RotB=3), this compound (C14H23N3O2, MW 265.35, HBA=3, RotB=4) incorporates a tertiary acetamide linker that adds an H-bond acceptor and increases rotational flexibility [1]. Compared to the simpler morpholin-acetamide (C7H14N2O2, MW 158.20, HBA=4, RotB=3), this compound gains the 2,5-dimethylpyrrole group, which increases LogP (estimated ~0.97 vs. ~0.1 for the simpler analog) and provides additional aromatic character .
| Evidence Dimension | Physicochemical property comparison (MW, HBA, LogP, Rotatable Bonds) |
|---|---|
| Target Compound Data | MW 265.35 Da; HBA 3; LogP ~0.97; RotB 4; HBD 2 (calculated, Leyan datasheet) |
| Comparator Or Baseline | Comparator 1: 4-[(2,5-dimethyl-1H-pyrrol-3-yl)methyl]morpholine (MW 194.14 Da; HBA 2; RotB 3). Comparator 2: N-(morpholin-2-ylmethyl)acetamide (MW 158.20 Da; HBA 4; RotB 3; estimated LogP ~0.1). |
| Quantified Difference | MW difference: +71.21 Da vs. Comparator 1; +107.15 Da vs. Comparator 2. LogP difference: ~+0.87 vs. Comparator 2. |
| Conditions | Calculated physicochemical properties based on supplier technical datasheets (Leyan, MolCore, PubChemLite). No experimental LogP or solubility data available. |
Why This Matters
For procurement decisions in fragment-based drug discovery or chemical biology, this compound provides a pre-assembled, three-component scaffold (pyrrole-acetamide-morpholine) that is not commercially available as a single entity from the major suppliers searched, potentially reducing synthetic steps for SAR exploration.
- [1] PubChemLite. 4-[(2,5-dimethyl-1H-pyrrol-3-yl)methyl]morpholine, InChIKey: LPRYSLZZXYCHOE-UHFFFAOYSA-N, C11H18N2O, MW 194.14 Da. View Source
